Heptaethylene glycol

描述

属性

IUPAC Name |

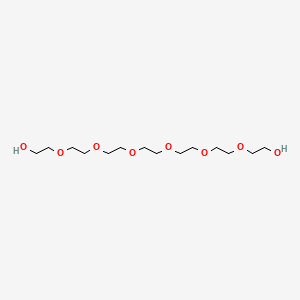

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJRQAIZZQMSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204698 | |

| Record name | Heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-32-3 | |

| Record name | Heptaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol 350 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptaethylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18-hexaoxaicosane-1,20-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptaethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Heptaethylene Glycol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, structure, and experimental characterization of Heptaethylene Glycol, a versatile polyether compound integral to advanced scientific applications.

This compound, a member of the polyethylene glycol (PEG) family, is a valuable oligomer in a multitude of research and development applications, particularly within the pharmaceutical and biotechnology sectors. Its unique physicochemical properties, including its hydrophilic nature and biocompatibility, make it a critical component in drug delivery systems, bioconjugation, and as a linker in novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs). This technical guide provides a detailed overview of the core chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties and Structure

This compound is a clear, colorless, and viscous liquid at room temperature. Structurally, it is an oligomer composed of seven repeating ethylene glycol units, terminating with hydroxyl groups at both ends. This structure imparts a high degree of hydrophilicity and allows for a wide range of chemical modifications.

The fundamental chemical identifiers and properties of this compound are summarized below:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₀O₈ | [1][2] |

| Molecular Weight | 326.38 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | Approximately 1.13 g/mL | [4] |

| Boiling Point | 244 °C at 0.6 mmHg | |

| Freezing Point | 7.7 °C (280.85 K) | |

| CAS Number | 5617-32-3 |

Solubility Profile

This compound exhibits broad solubility in a range of polar solvents while being insoluble in nonpolar organic solvents. This amphiphilic character is a key attribute for its use in diverse applications.

| Solvent | Solubility | Reference(s) |

| Water | Slightly Soluble to Miscible | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Dichloromethane | Soluble | |

| Toluene | Soluble | |

| Ether | Insoluble | |

| Hexane | Insoluble |

Experimental Protocols

Accurate characterization of this compound's properties is crucial for its effective application. The following section details generalized experimental methodologies for determining its key physical parameters.

Determination of Density

The density of liquid this compound can be accurately determined using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

Mass of Pycnometer with this compound: Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

-

Calculation: The density (ρ) of this compound is calculated using the following formula: ρ = (m₃ - m₁) / V

Determination of Boiling Point

The boiling point of this compound, a high-boiling liquid, can be determined using a micro-boiling point or distillation method.

Micro-Boiling Point Method (Thiele Tube):

-

Sample Preparation: Place a small amount of this compound into a small test tube. Invert a sealed-end capillary tube and place it inside the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube. Observe the capillary tube.

-

Observation: A stream of bubbles will emerge from the capillary tube as the liquid boils. Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Determination: The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.

Quantitative Analysis of Solubility

Determining the precise solubility of this compound in various solvents can be achieved through several methods, including gravimetric analysis or chromatographic techniques.

Gravimetric Method:

-

Saturated Solution Preparation: Create a saturated solution of this compound in the solvent of interest at a specific temperature by adding an excess of the glycol and stirring until equilibrium is reached.

-

Aliquot Extraction: Carefully extract a known volume of the supernatant (the clear liquid above any undissolved glycol).

-

Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved this compound.

-

Mass Measurement: Accurately weigh the residue.

-

Calculation: The solubility can then be expressed in terms of grams of this compound per 100 mL of solvent.

Applications in Drug Development and Research

The unique structural and chemical properties of this compound make it a valuable tool in modern drug development and biomedical research. Its roles as a linker in PROTACs and in bioconjugation are particularly noteworthy.

Role as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is frequently employed as a component of this linker.

The workflow below illustrates the general mechanism of a PROTAC utilizing a this compound-containing linker.

Application in Bioconjugation

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. This compound is often used as a hydrophilic spacer arm in bioconjugation reagents. This increases the water solubility of the resulting conjugate and can reduce steric hindrance between the conjugated molecules.

The following diagram illustrates a general workflow for a bioconjugation reaction where this compound is part of the crosslinker.

References

Heptaethylene Glycol (CAS 5617-32-3): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Polyethylene Glycol Derivative

Heptaethylene glycol, identified by the CAS number 5617-32-3, is a distinct member of the polyethylene glycol (PEG) family of polymers.[1][2] It is an oligomer composed of seven repeating ethylene glycol units, terminating in hydroxyl groups at both ends.[1][2] This structure imparts a unique combination of hydrophilicity and chemical reactivity, making it a valuable component in a wide array of applications, from industrial processes to advanced biomedical research.[3] Its exceptional solubility in both aqueous and organic solvents is a key characteristic driving its use in pharmaceutical formulations and organic synthesis.

Core Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid under standard conditions. Its key properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 5617-32-3 | |

| Molecular Formula | C14H30O8 | |

| Molecular Weight | 326.38 g/mol | |

| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

| Synonyms | HO-PEG7-OH, 3,6,9,12,15,18-Hexaoxaeicosane-1,20-diol | |

| Density | 1.13 g/cm³ | |

| Boiling Point | 244 °C at 0.6 mmHg | |

| Melting Point | 17.8 - 18.8 °C | |

| Refractive Index | 1.4653 (at 20°C) | |

| Flash Point | 216.9 ± 27.3 °C | |

| Purity | ≥ 95% - 98% (GC) | |

| Appearance | Colorless to light yellow to light orange clear liquid |

Synthesis and Purification Methodologies

The synthesis of this compound can be achieved through various methods, with the Williamson ether synthesis being a prominent laboratory-scale approach. This method involves the reaction of an alkoxide with a suitable alkyl halide. Additionally, stepwise solid-phase synthesis offers a route to produce monodisperse PEGs like this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

Tetraethylene glycol

-

Triethylene glycol monobenzenesulfonate

-

Sodium metal

-

Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

-

Alkoxide Formation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of sodium metal in at least five equivalents of tetraethylene glycol. The reaction may require gentle heating to initiate and complete the formation of the sodium alkoxide.

-

Nucleophilic Substitution: To the resulting solution, add one equivalent of triethylene glycol monobenzenesulfonate.

-

Reaction: Heat the reaction mixture to a temperature between 100°C and 150°C. Monitor the reaction progress until the elimination of sodium benzenesulfonate is substantially complete. The formation of a solid precipitate (sodium benzenesulfonate) indicates the progress of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the insoluble sodium benzenesulfonate by filtration.

-

Purification: The crude this compound is then purified by fractional distillation under vacuum. This compound will be collected as the higher-boiling fraction.

Purification of this compound

For applications requiring high purity, further purification may be necessary. A general method for purifying aqueous ethylene glycol solutions involves the following steps:

-

Reduction of Impurities: Treat the aqueous this compound solution with sodium borohydride to reduce aldehydic and peroxidic impurities.

-

Column Chromatography: Pass the solution through a series of chromatography columns packed with different stationary phases to remove various classes of impurities. A typical setup might include columns for removing iron, aldehydes, and UV-absorbing hydrocarbons.

-

Filtration: Filter the purified solution through a 0.45-micron filter to remove any particulate matter.

-

Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen) in acid-washed, dark bottles to maintain its stability.

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool for researchers, particularly in the fields of drug development and biotechnology.

-

Drug Delivery and Formulation: Its hydrophilic nature significantly enhances the aqueous solubility of hydrophobic drug molecules, a critical factor in improving bioavailability. It is used in the formulation of various drug delivery systems, including nanoparticles and hydrogels, to prolong the circulation time of therapeutic agents.

-

PROTAC Linkers: this compound serves as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The length and flexibility of the PEG linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

-

Bioconjugation and Surface Modification: The terminal hydroxyl groups of this compound can be readily functionalized to attach biomolecules such as peptides, antibodies, and fluorescent probes. This makes it a valuable reagent for creating bioconjugates for targeted drug delivery and diagnostic applications.

-

Biotechnology: In biotechnological applications, it acts as a stabilizing agent for proteins and enzymes, helping to preserve their structure and function.

-

Other Applications: Beyond the biomedical field, this compound is utilized as a surfactant in cleaning products and cosmetics due to its ability to reduce surface tension. It also functions as a humectant in skincare formulations.

Visualizing Molecular Interactions and Workflows

To better illustrate the role of this compound in a key application, the following diagrams depict the general mechanism of a PROTAC and a typical experimental workflow for its synthesis.

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

Caption: A generalized experimental workflow for the synthesis of a PROTAC.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Heptaethylene glycol molecular weight and formula

Heptaethylene glycol is a member of the polyethylene glycol (PEG) family, a class of oligomers or polymers of ethylene oxide.[1] Characterized by seven repeating ethylene glycol units, this compound is a valuable tool in various scientific and industrial fields, particularly in drug development and nanotechnology. Its utility stems from its hydrophilic nature, which enhances the aqueous solubility of conjugated molecules.[2] This technical guide provides an in-depth look at the core physicochemical properties of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers and drug development professionals.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O₈ | [NIST, PubChem][3] |

| Molecular Weight | 326.38 g/mol | [PubChem] |

| CAS Registry Number | 5617-32-3 | [NIST] |

| Appearance | Colorless to light yellow, clear liquid | [Chem-Impex] |

| Density | 1.13 g/cm³ | [Ataman Kimya] |

| Boiling Point | 244 °C at 0.6 mmHg | [Ataman Kimya] |

Chemical Structure and Functionality

This compound consists of a chain of seven ethylene glycol units, terminating in hydroxyl groups. These terminal hydroxyl groups are reactive and allow for the derivatization of the molecule, making it a versatile linker in bioconjugation and for the synthesis of PROTACs (Proteolysis Targeting Chimeras). The general structure can be visualized as follows:

Caption: Chemical structure of this compound.

Applications in Research and Development

The hydrophilic nature of the polyethylene glycol chain makes this compound a valuable component in drug delivery systems, where it can improve the solubility and pharmacokinetic profile of hydrophobic drugs. It is also utilized in the synthesis of hydrogels and as a surface modifier. In the field of diagnostics, derivatives of this compound have been employed in assays for the detection of diseases such as cancer and Alzheimer's disease. Furthermore, it serves as a linker in the development of PROTACs, a novel therapeutic modality.

References

An In-depth Technical Guide to the Physical Properties of Short-Chain Polyethylene Glycols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of short-chain polyethylene glycols (PEGs), a class of polymers widely utilized in research, pharmaceutical, and industrial applications. This document is intended to serve as a detailed resource for scientists and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant processes.

Introduction to Short-Chain Polyethylene Glycols

Polyethylene glycols are polyether compounds with the general structure H−(O−CH₂−CH₂)n−OH. Short-chain PEGs, typically with an average molecular weight below 1000 g/mol , exist as clear, viscous liquids at room temperature.[1] Their properties, such as viscosity, hygroscopicity, and solubility, are highly dependent on their molecular weight.[2][3] These characteristics make them versatile excipients in pharmaceutical formulations, solvents in chemical reactions, and agents for bioconjugation.[1][4]

Core Physical Properties

The physical properties of short-chain PEGs are critical to their application. The following sections detail these properties with quantitative data presented for easy comparison.

Viscosity

The viscosity of short-chain PEGs increases with molecular weight. This property is crucial for their use as liquid bases in formulations and as viscosity-modifying agents.

Table 1: Viscosity of Short-Chain Polyethylene Glycols

| PEG (Average Molecular Weight, g/mol ) | Viscosity (cSt at 98.9 ± 0.3 °C) |

| 200 | 4.1 - 4.8 |

| 300 | 5.4 - 6.4 |

| 400 | 6.8 - 8.0 |

| 600 | 9.9 - 11.3 |

Source:

Density

The density of liquid PEGs is relatively consistent across different low molecular weights.

Table 2: Density of Short-Chain Polyethylene Glycols

| PEG (Average Molecular Weight, g/mol ) | Density (g/cm³ at 20 °C) |

| 200 | ~1.12 |

| 300 | ~1.12 |

| 400 | ~1.1257 |

| 600 | ~1.1257 |

Source:

Melting and Boiling Points

As the molecular weight of PEG increases, the melting point also increases. Short-chain PEGs are liquid at room temperature, with freezing points below ambient temperatures. The boiling point of short-chain PEGs is generally high.

Table 3: Melting and Boiling Points of Short-Chain Polyethylene Glycols

| PEG (Average Molecular Weight, g/mol ) | Freezing/Melting Point (°C) | Boiling Point (°C) |

| 200 | Sets to a glass below -65 | >250 |

| 300 | -15 to -8 | >250 |

| 400 | 4 to 8 | >250 |

| 600 | 20 to 25 | >250 |

Source:

Solubility

Short-chain PEGs are known for their broad solubility in both aqueous and many organic solvents, a property attributed to their amphiphilic nature. They are soluble in water, acetone, alcohols, benzene, and glycerin. Their solubility in nonpolar solvents like aliphatic hydrocarbons and ether is limited.

Table 4: Solubility of Short-Chain PEGs in Various Solvents

| Solvent | Solubility |

| Water | Freely Soluble |

| Ethanol | Freely Soluble |

| Acetone | Freely Soluble |

| Dichloromethane | Freely Soluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Tetrahydrofuran | Good Solvent |

| Chloroform | Good Solvent |

| Dimethyl Sulfoxide (DMSO) | Good Solvent |

| Aliphatic Hydrocarbons | Slightly Soluble |

| Ether | Insoluble |

| Fats and Oils | Insoluble |

Source:

Refractive Index

The refractive index of polyethylene glycol increases with its molecular weight.

Table 5: Refractive Index of Short-Chain Polyethylene Glycols

| PEG (Average Molecular Weight, g/mol ) | Refractive Index (at 20 °C, 589 nm) |

| 300 | ~1.465 |

| 400 | ~1.456 - 1.467 |

| 600 | ~1.467 |

Source:

Surface Tension

The surface tension of aqueous solutions of short-chain PEGs is lower than that of pure water and generally decreases with increasing PEG concentration.

Table 6: Surface Tension of Short-Chain Polyethylene Glycols

| Property | Value |

| Surface Tension of Liquid PEGs | ~44 mN/m |

| Surface Tension of 10% w/v Aqueous Solution of Solid PEGs | ~55 mN/m |

Source:

Hygroscopicity

Short-chain PEGs are hygroscopic, meaning they readily absorb moisture from the atmosphere. This property is more pronounced in lower molecular weight PEGs.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of short-chain polyethylene glycols.

Viscosity Measurement (Capillary Viscometer)

Objective: To determine the kinematic viscosity of liquid PEGs.

Apparatus:

-

Ubbelohde suspended-level viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipettes

Procedure:

-

Select a viscometer of the appropriate size for the expected viscosity range.

-

Clean and dry the viscometer thoroughly.

-

Equilibrate the constant temperature water bath to the desired temperature (e.g., 98.9 ± 0.3 °C).

-

Mount the viscometer vertically in the water bath.

-

Introduce a precise volume of the PEG sample into the viscometer's filling tube.

-

Allow the sample to thermally equilibrate in the bath for at least 10 minutes.

-

Apply suction to the venting tube to draw the liquid up into the measuring bulb, above the upper timing mark.

-

Release the suction and allow the liquid to flow freely down the capillary.

-

Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

-

Repeat the measurement at least three times to ensure reproducibility.

-

Calculate the kinematic viscosity using the formula: ν = C * t, where ν is the kinematic viscosity, C is the viscometer constant, and t is the average flow time.

Source:

Density Measurement (Pycnometer Method)

Objective: To determine the density of liquid PEGs.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to 0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with the liquid PEG sample, ensuring no air bubbles are trapped.

-

Insert the stopper and allow any excess liquid to overflow.

-

Place the filled pycnometer in the constant temperature water bath to equilibrate.

-

Remove the pycnometer, wipe it dry, and weigh it (m_pyc+peg).

-

Empty and clean the pycnometer.

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

Wipe it dry and weigh it (m_pyc+water).

-

Calculate the density of the PEG sample using the formula: ρ_peg = [(m_pyc+peg - m_pyc) / (m_pyc+water - m_pyc)] * ρ_water.

Source:

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Objective: To determine the melting point and heat of fusion of PEGs.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper press

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Accurately weigh 5-10 mg of the PEG sample into an aluminum pan.

-

Hermetically seal the pan using the crimper press.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic melting transition.

-

The heat of fusion is calculated by integrating the area under the melting peak.

Boiling Point Measurement (Micro-Boiling Point Method)

Objective: To determine the boiling point of liquid PEGs using a small sample volume.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Attach a small test tube containing about 0.5 mL of the PEG sample to a thermometer.

-

Place a capillary tube (sealed end up) into the test tube with the sample.

-

Immerse the assembly in a Thiele tube filled with heating oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A stream of bubbles will emerge as the air expands and then as the sample boils.

-

When a rapid and continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Source:

Visualizations of Key Processes

The following diagrams illustrate common experimental workflows and conceptual relationships involving short-chain polyethylene glycols.

Caption: Workflow for the PEGylation of a protein.

Caption: Formation of Lipid-Polymer Hybrid Nanoparticles.

Caption: Macromolecular crowding effect of PEG.

References

Heptaethylene Glycol: A Comprehensive Technical Guide to its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of heptaethylene glycol in water and a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

This compound, a member of the polyethylene glycol (PEG) family, is a versatile compound widely employed as a linker in constructing Proteolysis Targeting Chimeras (PROTACs), as a surfactant, and as a solubilizing agent.[1][2] Its utility in these applications is fundamentally linked to its solubility characteristics. The presence of repeating ethylene glycol units and terminal hydroxyl groups imparts a hydrophilic nature to the molecule, influencing its solubility in various media.[1][3]

Solubility of this compound

It has been noted that for polyethylene glycols, as the molecular weight increases, the solubility in water and many organic solvents tends to decrease.[4]

Data Presentation: Solubility Summary

The following table summarizes the known solubility of this compound in water and several organic solvents. It is important to note that much of the available data is qualitative.

| Solvent | Formula | Type | Solubility | Citation |

| Water | H₂O | Polar Protic | Slightly Soluble / 1.55 g/L (Predicted) | |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Sparingly Soluble | |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (General for PEGs) | |

| Alcohols (e.g., Methanol, Ethanol) | ROH | Polar Protic | Soluble (General for PEGs) | |

| Chlorinated Solvents (e.g., Dichloromethane) | - | Polar Aprotic | Soluble (General for PEGs) | |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble (General for PEGs) | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble (General for PEGs) | |

| Toluene | C₇H₈ | Nonpolar | Less Soluble (General for PEGs) | |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble (General for PEGs) | |

| Ether | R-O-R' | Nonpolar | Insoluble (General for PEGs) |

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following is a detailed methodology for determining the solubility of this compound, a liquid, in various solvents. This protocol is based on the widely accepted shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Calibrated positive displacement pipettes

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Volumetric flasks and other standard laboratory glassware

Procedure:

1. Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

These standards will be used to generate a calibration curve for quantitative analysis.

2. Saturation of the Solvent:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

3. Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

4. Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature to allow for initial phase separation.

-

To ensure complete separation of the undissolved this compound, centrifuge the vials at a moderate speed.

5. Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Filter the collected supernatant through a chemically inert syringe filter to remove any remaining micro-droplets of undissolved solute.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

6. Quantitative Analysis:

-

Analyze the prepared samples using a validated HPLC or GC method.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples and determine their concentration from the calibration curve.

7. Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

-

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

-

-

The results should be reported as the mean and standard deviation of at least three independent experiments, specifying the temperature of the determination.

Mandatory Visualization

The following diagrams illustrate key concepts related to the application of this compound.

Caption: Role of this compound as a Linker in a PROTAC.

Caption: Experimental Workflow for Solubility Determination.

References

Spectroscopic Profile of Heptaethylene Glycol: A Technical Guide

Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for heptaethylene glycol, a polyether compound with significant applications in various scientific fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular characteristics.

Molecular Structure and Properties

This compound, with the chemical formula C₁₄H₃₀O₈, consists of a seven-unit ethylene glycol chain. Its structure imparts properties that are valuable in drug delivery, as a non-ionic surfactant, and in various biochemical applications. A clear understanding of its spectroscopic signature is crucial for its identification, purity assessment, and for studying its interactions in different chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of its protons and carbon atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound in chloroform-d (CDCl₃) is characterized by a prominent signal for the repeating ethylene glycol units and distinct signals for the terminal hydroxyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.7 | m | -O-CH₂-CH₂-O- (backbone) |

| ~3.6 | t | HO-CH₂- |

| ~2.9 | br s | -OH |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR Data

The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation, showing characteristic peaks for the carbon atoms in the ethylene glycol chain.

| Chemical Shift (δ) ppm | Assignment |

| ~72.5 | -O-CH₂-CH₂-O- (internal) |

| ~70.5 | -O-CH₂-CH₂-O- |

| ~70.3 | -O-CH₂-CH₂-O- |

| ~61.6 | HO-CH₂- |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically acquired on a 400 MHz or higher spectrometer. The sample is prepared by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] The solution is then transferred to a 5 mm NMR tube.[3] Shimming is performed to optimize the magnetic field homogeneity. The residual solvent peak of CHCl₃ at 7.26 ppm is commonly used as a reference for the ¹H spectrum, and the CDCl₃ triplet at 77.16 ppm for the ¹³C spectrum.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2942-2952 | Strong | Asymmetric C-H stretch (-CH₂-) |

| ~2870 | Strong | Symmetric C-H stretch (-CH₂-) |

| ~1465 | Medium | C-H scissoring (-CH₂-) |

| ~1350 | Medium | C-H wagging (-CH₂-) |

| 1145-1153 | Strong | C-O-C stretch (ether linkage) |

| ~1060 | Strong | C-O stretch (alcohol) |

| ~962 | Medium | CH₂ rocking |

| ~842 | Medium | CH₂ rocking |

Table 3: Characteristic IR absorption bands for polyethylene glycols.[5]

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient method that requires minimal sample preparation. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound does not typically show a prominent molecular ion peak (M⁺) due to extensive fragmentation. The spectrum is characterized by a series of fragment ions resulting from the cleavage of C-C and C-O bonds.

| m/z | Relative Intensity (%) | Assignment |

| 45 | 100 | [C₂H₅O]⁺ |

| 89 | ~60 | [C₄H₉O₂]⁺ |

| 133 | ~30 | [C₆H₁₃O₃]⁺ |

| 87 | ~25 | [C₄H₇O₂]⁺ |

| 43 | ~20 | [C₂H₃O]⁺ |

Table 4: Prominent peaks in the mass spectrum of this compound.

Fragmentation Pathway

The fragmentation of polyethylene glycols under EI conditions is initiated by the loss of an electron to form a molecular ion, which then undergoes a series of cleavage reactions. The most common fragmentation involves the cleavage of the C-O bond, leading to the formation of oxonium ions.

Experimental Protocol: GC-MS

A common method for the analysis of glycols involves GC-MS. A capillary GC column, such as one with a polar stationary phase (e.g., wax-based), is often used. The oven temperature is programmed to ramp from a lower temperature (e.g., 80°C) to a higher temperature (e.g., 300°C) to ensure the elution of the compound. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The presented NMR, IR, and MS data, along with the generalized experimental protocols, offer a foundational understanding for the characterization and analysis of this important polyether. The provided diagrams visually summarize the experimental workflows and a simplified fragmentation pathway, aiding in the rapid comprehension of these processes. This information is intended to be a valuable tool for researchers and scientists in their respective fields of study.

References

A Technical Guide to the Terminal Hydroxyl Groups of Heptaethylene Glycol: Properties, Reactions, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Heptaethylene glycol (HEG), a monodisperse oligoethylene glycol, plays a pivotal role in modern drug development and bioconjugation. Its defining features are the two terminal hydroxyl (-OH) groups, which serve as versatile handles for chemical modification. This guide provides an in-depth exploration of the chemical properties, reactivity, and analytical characterization of these crucial functional groups. It further details experimental protocols for their modification and discusses their application in enhancing the therapeutic efficacy of drug molecules.

Core Properties of this compound's Terminal Hydroxyl Groups

This compound's structure, consisting of seven repeating ethylene glycol units capped by hydroxyl groups, imparts a unique combination of properties essential for pharmaceutical applications.[1]

-

Hydrophilicity and Solubility: The presence of ether linkages and terminal hydroxyl groups makes HEG highly soluble in aqueous media and a range of organic solvents. This amphiphilicity is critical for improving the solubility of hydrophobic drug molecules.[2][]

-

Biocompatibility: HEG is known for its low toxicity and non-immunogenic nature, making it a safe and effective component in drug formulations.[4]

-

Reactivity: The primary hydroxyl groups at both ends of the HEG molecule are readily available for a variety of chemical transformations, allowing for the covalent attachment of drugs, targeting ligands, and other functional moieties.[1]

Analytical Characterization of Terminal Hydroxyl Groups

Precise characterization of the terminal hydroxyl groups and their subsequent modifications is crucial for quality control and ensuring the desired functionality of HEG-drug conjugates. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of HEG and its derivatives, and for quantifying the extent of functionalization of the terminal hydroxyl groups.

Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound and its Derivatives

| Functional Group | Atom | Approximate ¹H Chemical Shift (δ, ppm) | Approximate ¹³C Chemical Shift (δ, ppm) |

| -CH₂-OH (Terminal) | -CH₂- | 3.55 - 3.75 | 60 - 62 |

| -OH | Variable (depends on solvent, concentration) | - | |

| -CH₂-O-CH₂- (Backbone) | -CH₂- | 3.60 - 3.70 | 69 - 71 |

| -CH₂-OTs (Tosylate) | -CH₂- | 4.10 - 4.20 | 68 - 70 |

| Aromatic-H | 7.30 - 7.80 | 127 - 145 | |

| CH₃-Ar | 2.40 - 2.50 | ~21 | |

| -CH₂-O-R (Ether) | -CH₂- | 3.40 - 3.60 | 69 - 72 |

| -CH₂-O-C(O)R (Ester) | -CH₂- | 4.10 - 4.30 | 63 - 65 |

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific substituent (R group).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence or absence of the hydroxyl group and to confirm the introduction of new functional groups through characteristic vibrational frequencies.

Table 2: Characteristic FTIR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration | Approximate Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching (broad) | 3200 - 3600 |

| C-H (Alkane) | Stretching | 2850 - 3000 |

| C-O (Ether/Alcohol) | Stretching | 1050 - 1150 |

| S=O (Sulfonate) | Stretching | 1350 - 1370 and 1170 - 1190 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| N=C=O (Isocyanate) | Stretching (disappearance upon reaction) | ~2270 |

| N-H (Urethane) | Stretching | 3200 - 3500 |

| C=O (Urethane) | Stretching | 1680 - 1730 |

Experimental Protocols for Modification of Terminal Hydroxyl Groups

The reactivity of the terminal hydroxyl groups allows for a wide range of chemical modifications. Below are detailed protocols for key reactions.

Tosylation of this compound

Tosylation is a common method to convert the hydroxyl groups into good leaving groups (tosylates), facilitating subsequent nucleophilic substitution reactions.

Protocol:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) (2.2 equivalents for ditosylation) portion-wise to the stirred solution.

-

If using DCM as the solvent, add triethylamine (2.5 equivalents) dropwise. If using pyridine, it serves as both the solvent and the base.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with an organic solvent such as DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylated HEG.

-

Purify the product by column chromatography on silica gel.

Williamson Ether Synthesis

This reaction is used to form an ether linkage by reacting an alkoxide with an alkyl halide or tosylate. This can be used to attach a variety of moieties to HEG.

Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) (2.2 equivalents for dietherification), portion-wise at 0 °C to deprotonate the hydroxyl groups and form the alkoxide.

-

Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Add the alkyl halide or tosylate (2.2 equivalents) dropwise to the solution.

-

Heat the reaction mixture to a temperature appropriate for the specific substrates (e.g., 50-80 °C) and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench with methanol followed by water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting ether by column chromatography.

Reaction with Isocyanates to Form Urethanes

The reaction of the hydroxyl groups of HEG with isocyanates forms stable urethane linkages, a common strategy for conjugating molecules.

Protocol:

-

Dissolve this compound (1 equivalent) in a dry, aprotic solvent like DMF or DMSO in a flask under an inert atmosphere.

-

Add the isocyanate-containing molecule (2.2 equivalents for di-functionalization) to the solution.

-

Optionally, a catalyst such as dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction.

-

Stir the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours to overnight.

-

Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) by FTIR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by adding the reaction mixture to a non-solvent such as diethyl ether or isopropanol.

-

Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.

Visualization of Workflows and Pathways

Experimental Workflow for HEG Functionalization

The following diagram illustrates a typical workflow for the synthesis and purification of a functionalized HEG derivative.

Signaling Pathway of a PEGylated Anticancer Drug

PEGylation, including the use of HEG as a linker, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of anticancer drugs. For instance, PEGylated doxorubicin utilizes the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

Conclusion

The terminal hydroxyl groups of this compound are the cornerstone of its utility in the pharmaceutical sciences. Their inherent reactivity, coupled with the favorable biocompatibility and solubility of the HEG backbone, provides a powerful platform for the development of advanced drug delivery systems. A thorough understanding of the chemical modification of these groups and the precise analytical characterization of the resulting conjugates is paramount for the successful design and implementation of next-generation therapeutics. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their endeavors.

References

Characterization of Heptaethylene Glycol and its Oligomers

Ensuring the purity and structural integrity of monodisperse OEGs is critical for their use in sensitive applications. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of OEG oligomers and separating them by size.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the OEG sample in the mobile phase or a compatible solvent.

-

Instrumentation and Column: Use an HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), as PEGs lack a strong UV chromophore. A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase and Gradient: A gradient of water and a more non-polar organic solvent like acetonitrile or methanol is used for elution. A typical gradient might start with a high percentage of water, gradually increasing the organic solvent percentage to elute the longer, more hydrophobic OEG chains.

-

Analysis: The retention time of the main peak is compared to a reference standard of heptaethylene glycol. The presence of other peaks indicates impurities or the presence of other oligomers. The peak area can be used to quantify the purity. For monodisperse samples, a single sharp peak is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of OEGs and their functionalized derivatives.

Experimental Protocol:

-

Sample Preparation: Dissolve the OEG sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Analysis:

-

The repeating ethylene glycol units (-O-CH₂-CH₂-O-) typically show a large, characteristic singlet or a narrow multiplet around 3.6 ppm.

-

The terminal methylene groups adjacent to hydroxyl groups (-CH₂-OH) appear at a slightly different chemical shift, often around 3.7 ppm.

-

The hydroxyl protons (-OH) are visible as a broad singlet, the position of which can vary depending on the solvent and concentration. In DMSO-d₆, this peak is often a distinct triplet around 4.56 ppm.

-

By integrating the peaks corresponding to the repeating units and the terminal groups, the degree of polymerization can be calculated and the structure confirmed.

-

-

¹³C NMR Analysis:

-

The carbons in the repeating ethylene glycol units typically appear around 70 ppm.

-

Terminal carbons and carbons adjacent to functional groups will have distinct chemical shifts, allowing for confirmation of successful functionalization.

-

Mass Spectrometry (MS)

MS is used to determine the exact molecular weight of the OEG, confirming its monodispersity.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing PEGs.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound, typically adducted with a cation like sodium ([M+Na]⁺) or potassium ([M+K]⁺). For this compound (MW = 326.38), the [M+Na]⁺ ion would be observed at an m/z of approximately 349.4.

-

Purity Assessment: The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) confirms the monodispersity of the sample.

Applications in Drug Development

The unique properties of this compound and its oligomers make them highly valuable in various aspects of drug development, from improving the pharmacokinetic profiles of biologics to enabling novel therapeutic modalities.

Bioconjugation and PEGylation

PEGylation is the process of covalently attaching PEG chains to therapeutic molecules, such as proteins, peptides, or small molecules. This process can enhance the therapeutic's solubility, stability, and circulation half-life while reducing its immunogenicity. Monodisperse OEGs like this compound are particularly advantageous for creating homogeneous PEGylated drugs with a precisely defined structure and predictable properties.

Experimental Protocol: General Protein PEGylation with an NHS-Ester Activated OEG

-

Protein Preparation: The protein solution is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific pH, typically between 7 and 8.5, to ensure the reactivity of primary amines (lysine side chains and the N-terminus).

-

PEGylation Reaction: The NHS-ester activated OEG linker, dissolved in a non-aqueous solvent like DMSO, is added to the protein solution in a controlled molar excess. The reaction is incubated at room temperature or 4 °C with gentle mixing for a defined period (e.g., 1-4 hours).

-

Quenching: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess reactive PEG linker.

-

Purification: The PEGylated protein is separated from the unreacted protein and excess PEG reagent using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Characterization: The final product is characterized by SDS-PAGE (to observe the increase in molecular weight), HPLC (to assess purity), and mass spectrometry (to confirm the degree of PEGylation).

Linkers for Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component, and OEG linkers are frequently used to improve the ADC's solubility and pharmacokinetic properties.

Logical Diagram: Synthesis of a Heterobifunctional OEG Linker

Caption: A generalized workflow for synthesizing a heterobifunctional OEG linker.

Linkers for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. OEG linkers are commonly used in PROTAC design due to their ability to modulate solubility and provide the necessary flexibility and length to facilitate the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase).

Logical Diagram: Mechanism of Action for a PROTAC

Caption: The role of an OEG linker in facilitating PROTAC-mediated protein degradation.

Formation of Hydrogels for Drug Delivery and Tissue Engineering

Hydrogels are three-dimensional, water-swollen polymer networks that can be used as scaffolds for tissue regeneration or as depots for the controlled release of therapeutic agents. OEGs, particularly when functionalized with reactive groups like acrylates, can be crosslinked to form biocompatible hydrogels. The properties of these hydrogels (e.g., mesh size, degradation rate, mechanical strength) can be tuned by changing the length of the OEG and the crosslinking density.

Experimental Protocol: Formation of a PEG Hydrogel by Photopolymerization

-

Precursor Solution Preparation: A precursor solution is made by dissolving a di-functionalized OEG, such as this compound diacrylate (HEGDA), in a buffer solution (e.g., PBS). A photoinitiator (e.g., Irgacure 2959) is added to the solution. The drug or cells to be encapsulated can also be added at this stage.

-

Crosslinking: The precursor solution is placed in a mold or injected into the desired location. It is then exposed to UV light of a specific wavelength and intensity for a set duration.

-

Gel Formation: The UV light activates the photoinitiator, which initiates a free-radical polymerization of the acrylate groups on the HEGDA molecules, leading to the formation of a crosslinked hydrogel network.

-

Washing and Swelling: The resulting hydrogel is washed extensively with buffer to remove any unreacted monomers and the photoinitiator. The hydrogel is then allowed to swell to equilibrium in the desired medium before use.

Experimental Workflow: PEGylation of a Therapeutic Protein

Caption: A typical experimental workflow for the PEGylation of a protein.

This guide provides a foundational understanding of this compound and its oligomers, equipping researchers with the necessary data and methodologies to leverage these versatile molecules in their work. The precise control over structure offered by monodisperse OEGs continues to drive innovation in drug delivery, bioconjugation, and materials science.

An In-depth Technical Guide on the Discovery and History of Oligoethylene Glycols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligoethylene glycols (OEGs) and their higher molecular weight counterparts, polyethylene glycols (PEGs), have evolved from 19th-century laboratory curiosities to indispensable tools in modern science, particularly in the realm of drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of OEGs, with a focus on the foundational experimental work and the evolution of their applications. Quantitative data from historical and modern sources are presented in structured tables for comparative analysis. Detailed experimental protocols for key historical syntheses are provided, and logical relationships in their historical development and applications are visualized through diagrams.

The Dawn of Glycol Chemistry: Independent Discovery in the Mid-19th Century

The scientific journey of oligoethylene glycols began in 1859 with two independent researchers, the French chemist Charles-Adolphe Wurtz and the Portuguese chemist A.V. Lourenço. Their pioneering work laid the groundwork for the vast field of polyether chemistry.

Charles-Adolphe Wurtz's Synthesis from Ethylene Oxide

In 1859, Charles-Adolphe Wurtz reported the synthesis of ethylene glycol and its oligomers through the reaction of ethylene oxide with water.[1] His work, published in the Comptes rendus hebdomadaires de l'Académie des Sciences, described the formation of a series of compounds with increasing boiling points, which he correctly identified as polymers of ethylene glycol.[1]

Experimental Protocol: Wurtz's Synthesis of Oligoethylene Glycols (1859)

While the original publication lacks the detailed step-by-step format of modern experimental sections, the core methodology can be reconstructed as follows:

-

Reactants: Ethylene oxide and water.

-

Apparatus: A sealed glass tube.

-

Procedure: A mixture of ethylene oxide and water was heated in a sealed glass tube. The reaction likely proceeded under pressure due to the heating of the volatile ethylene oxide.

-

Purification: The resulting mixture of ethylene glycol and its oligomers was separated by fractional distillation. Wurtz noted the increasing boiling points of the successive fractions, indicating the presence of higher molecular weight species.

A.V. Lourenço's Method: From Ethylene Glycol and Ethylene Dibromide

Contemporaneously, A.V. Lourenço reported a different synthetic route to oligoethylene glycols.[2] His method, published in the Annales de chimie et de physique, involved the reaction of ethylene glycol with ethylene dibromide.[2] This reaction, a Williamson ether synthesis, produced a mixture of oligoethylene glycols which he also separated by fractional distillation.

Experimental Protocol: Lourenço's Synthesis of Oligoethylene Glycols (1859)

Based on his publication, the experimental procedure can be outlined as:

-

Reactants: Ethylene glycol and ethylene dibromide.

-

Procedure: The reactants were heated together, leading to the formation of a mixture of poly-ethylene glycols.

-

Purification: The product mixture was subjected to fractional distillation to isolate the individual oligomers. Lourenço was able to isolate and characterize several of the lower oligomers.

Early Developments and the Rise of Industrial Production

For several decades following their discovery, oligoethylene glycols remained primarily of academic interest. The early 20th century, however, witnessed significant advancements in both the understanding of their polymeric nature and the development of industrial-scale production methods.

Staudinger's Macromolecular Hypothesis

The true nature of oligoethylene glycols as long-chain polymers was not fully appreciated until the work of Hermann Staudinger in the 1920s.[3] His groundbreaking research on macromolecules provided the theoretical framework for understanding the structure and properties of polymers like polyethylene glycol. Staudinger's work was pivotal in shifting the scientific consensus from viewing these substances as aggregates of small molecules to recognizing them as true covalently bonded macromolecules.

The Dawn of Industrial Synthesis: Union Carbide and CARBOWAX

The first major commercial production of polyethylene glycols was initiated by the Union Carbide and Carbon Corporation in the 1920s, following their development of a process to produce ethylene oxide, the key precursor. This culminated in the introduction of "CARBOWAX," a water-soluble wax, in 1940. This marked a significant milestone, making PEGs widely available for a variety of applications. Early industrial processes utilized the reaction of ethylene oxide with water or ethylene glycol under alkaline catalysis.

Early Industrial Production of Polyethylene Glycol (circa 1940s)

The industrial synthesis of PEGs, such as the early CARBOWAX products, can be generally described as follows:

-

Reactants: Ethylene oxide, and an initiator such as water or ethylene glycol.

-

Catalyst: An alkaline catalyst, for example, sodium hydroxide or potassium hydroxide.

-

Reactor: A batch reactor capable of handling the exothermic nature of the polymerization.

-

Procedure: The initiator and catalyst were charged to the reactor, and ethylene oxide was added under controlled temperature and pressure. The polymerization was highly exothermic and required careful thermal management.

-

Purification: The resulting polymer was neutralized and filtered to remove the catalyst. The molecular weight distribution of the final product was controlled by the ratio of ethylene oxide to the initiator.

Quantitative Data: Physical Properties of Oligoethylene Glycols

The physical properties of oligoethylene glycols are highly dependent on their molecular weight. The following tables summarize key physical data for various PEG molecular weights.

Table 1: Physical Properties of Low Molecular Weight Oligoethylene Glycols

| Molecular Weight ( g/mol ) | n (number of ethylene oxide units) | Appearance at 25°C | Boiling Point (°C) | Density at 20°C (g/cm³) |

| 106.12 | 2 | Colorless liquid | 245 | 1.118 |

| 150.17 | 3 | Colorless liquid | 280 (decomposes) | 1.125 |

| 194.23 | 4 | Colorless liquid | >250 | 1.125 |

| 200 (average) | ~4 | Colorless, viscous liquid | >250 | 1.13 |

| 300 (average) | ~6 | Colorless, viscous liquid | >250 | 1.13 |

| 400 (average) | ~9 | Colorless, viscous liquid | >250 | 1.13 |

| 600 (average) | ~13 | Pasty solid | >250 | 1.13 |

Data compiled from various sources. Boiling points for higher oligomers are often not reported due to decomposition at atmospheric pressure.

Table 2: Melting/Softening Points of Polyethylene Glycols

| Average Molecular Weight ( g/mol ) | Softening/Melting Point (°C) |

| 200 | -65 to -50 |

| 300 | -15 to -10 |

| 400 | -6 to 8 |

| 600 | 17 to 22 |

| 1000 | 37 to 40 |

| 1500 | 44 to 48 |

| 4000 | 54 to 58 |

| 6000 | 56 to 63 |

Source:

Evolution of Applications: From Industrial Lubricants to Advanced Drug Delivery

The applications of oligoethylene glycols have expanded dramatically since their initial commercialization. While early uses were primarily in industrial settings as lubricants, solvents, and humectants, the unique properties of these polymers, particularly their biocompatibility and water solubility, have made them invaluable in the pharmaceutical and biomedical fields.

The "PEGylation" Revolution

The covalent attachment of PEG chains to therapeutic proteins and small molecule drugs, a process known as "PEGylation," emerged as a transformative technology in drug delivery. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the conjugated drug by:

-

Increasing solubility: Making hydrophobic drugs more water-soluble.

-

Prolonging circulation time: Shielding the drug from enzymatic degradation and renal clearance.

-

Reducing immunogenicity: Masking the drug from the host's immune system.

The concept of PEGylation was first proposed in the late 1960s and has since become a cornerstone of modern drug development.

OEGs as Linkers and Spacers in Drug Conjugates

Short, well-defined oligoethylene glycol chains are widely used as flexible and hydrophilic linkers or spacers in the design of complex drug delivery systems, such as antibody-drug conjugates (ADCs). In this context, OEGs serve to connect the targeting moiety (e.g., an antibody) to the cytotoxic payload, ensuring that each component can function optimally without steric hindrance.

Visualizing the Historical and Conceptual Framework

The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and application of oligoethylene glycols.

Caption: A timeline of the key milestones in the discovery and application of oligoethylene glycols.

Caption: The evolution of synthetic methodologies for oligoethylene glycols from the 19th century to the modern era.

Conclusion

The journey of oligoethylene glycols from their discovery in 1859 to their current status as critical components in advanced therapeutics is a testament to the cumulative nature of scientific progress. The foundational work of Wurtz and Lourenço, coupled with the theoretical insights of Staudinger and the industrial innovations of companies like Union Carbide, has paved the way for the sophisticated applications we see today. For researchers in drug development, a thorough understanding of the history and fundamental chemistry of these versatile polymers is essential for their continued innovation and application in creating safer and more effective medicines.

References

Heptaethylene Glycol (HO-PEG7-OH): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of heptaethylene glycol (HO-PEG7-OH), a discrete polyethylene glycol (PEG) derivative widely utilized in biomedical research and drug development. Its precise length and defined chemical properties make it an invaluable building block in the construction of complex bioconjugates and drug delivery systems. This document outlines its nomenclature, physicochemical properties, and a representative experimental protocol for its synthesis, alongside a workflow for its application in nanotechnology-based drug delivery.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Nomenclature for this compound

| Category | Identifier | Reference(s) |

| Common Name | This compound | |

| Abbreviation | HO-PEG7-OH | |

| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

| 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol | ||

| CAS Number | 5617-32-3 | |

| Molecular Formula | C14H30O8 | |

| Other Synonyms | PEG7 | |

| Polyethylene glycol 350 | ||

| heptaMethelene glycol |

Physicochemical Properties

The well-defined molecular weight and distinct physical properties of this compound are crucial for its application in constructing precisely engineered molecules. Table 2 summarizes its key quantitative data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 326.38 g/mol | |

| Appearance | Colorless to light yellow oil/liquid | |

| Boiling Point | 244 °C at 0.6 mmHg | |

| Density | 1.13 g/cm³ | |

| Refractive Index | 1.4653 (at 20°C) | |

| Solubility | Soluble in water and many organic solvents. | |

| Sparingly soluble in Chloroform, Ethyl Acetate. | ||

| pKa | 14.06 ± 0.10 (Predicted) |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of this compound.

Principle: The Williamson ether synthesis is a common and versatile method for preparing ethers. In this specific application, an alkoxide is formed from a shorter PEG chain, which then acts as a nucleophile to displace a leaving group on another PEG chain, thereby elongating the chain.

Materials:

-

Tetraethylene glycol

-

Triethylene glycol monobenzenesulfonate

-

Sodium metal

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve one molar equivalent of sodium metal in at least five molar equivalents of tetraethylene glycol with stirring. This reaction forms the sodium alkoxide of tetraethylene glycol.

-

To this solution, add one molar equivalent of triethylene glycol monobenzenesulfonate.

-

Heat the reaction mixture to a temperature between 100°C and 150°C.

-

Maintain this temperature with continuous stirring until the reaction is substantially complete, which is indicated by the precipitation of sodium benzenesulfonate.

-

After cooling the reaction mixture to room temperature, remove the precipitated sodium benzenesulfonate salt by filtration.

-

The crude this compound in the filtrate is then purified by fractional distillation under reduced pressure (in vacuo). This compound will be collected as the higher boiling point fraction.

Purification and Characterization:

-

Purification: Further purification can be achieved by column chromatography on silica gel if necessary. For removal of water, azeotropic distillation with toluene or drying over molecular sieves can be employed.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra can confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to verify the molecular weight.

-

Gas Chromatography (GC): GC can be used to determine the purity of the final product.

-

Application in Drug Delivery: A Workflow for PEGylated Nanoparticles

This compound is a critical component in the "PEGylation" of nanoparticles for drug delivery. PEGylation enhances the biocompatibility, stability, and circulation time of nanoparticles in the body. The following workflow illustrates the key steps in preparing a targeted drug delivery system using HO-PEG7-OH as a linker.

Caption: Workflow for PEGylated Nanoparticle Drug Delivery.

Explanation of the Workflow:

-

Nanoparticle Core Synthesis: The process begins with the synthesis of the core nanoparticle, which can be composed of various materials such as polymers (e.g., PLGA), lipids, or inorganic materials.

-

Surface Functionalization: The surface of the nanoparticle is then functionalized with chemical groups (e.g., amines, carboxyls) that can react with the PEG linker.

-

Activation of HO-PEG7-OH: One of the terminal hydroxyl groups of this compound is chemically activated to facilitate its conjugation to the nanoparticle surface. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

-

Conjugation to Nanoparticle: The activated this compound is then reacted with the functionalized nanoparticle surface, forming a stable covalent bond. This step creates the PEGylated nanoparticle.

-

Drug Encapsulation: The therapeutic drug is loaded into the nanoparticle, either during the synthesis of the core or after PEGylation.

-